(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
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Overview
Description
(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a chiral compound with a complex structure that includes a biphenyl group and an aminomethyl side chain
Preparation Methods
The synthesis of (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves multi-step processes. One common method includes the asymmetric hydrogenation of a lactam-enamide intermediate, which is then converted to the desired compound through further chemical transformations . Industrial production methods often focus on optimizing these steps to achieve high enantiomeric purity and yield.
Chemical Reactions Analysis
(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the aminomethyl group can form hydrogen bonds or ionic interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid include other biphenyl derivatives and amino acids with similar side chains. For example:
Biphenyl-2-carboxylic acid: Shares the biphenyl group but lacks the aminomethyl side chain.
Phenylalanine: An amino acid with a phenyl group, similar in structure but simpler than the biphenyl group.
The uniqueness of (s)-3-([1,1’-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid lies in its combination of the biphenyl group and the aminomethyl side chain, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
XYUQCAZFWBCAKG-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O |
Origin of Product |
United States |
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